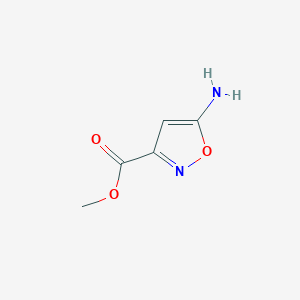

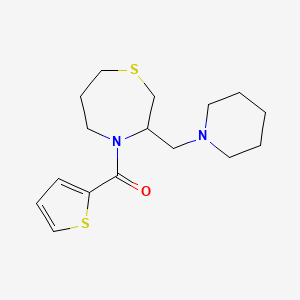

![molecular formula C23H19FN4OS2 B2527232 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185142-00-0](/img/structure/B2527232.png)

4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, which is known for its potential pharmacological properties. The structure of this compound suggests it may have interesting chemical and biological characteristics due to the presence of multiple heterocyclic rings that are often associated with a wide range of biological activities.

Synthesis Analysis

The synthesis of related triazolopyrimidinone derivatives typically involves the reaction of appropriate precursors such as hydrazinopyridopyrimidinones with various aldehydes or isothiocyanates, followed by cyclization reactions. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents involves the reaction of dihydrothioxopyridopyrimidinones with hydrazonoyl chlorides or the reaction of hydrazinopyridopyrimidinones with different aldehydes, followed by cyclization . Similarly, the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization of aminothienopyridine carboxylates with isothiocyanates, displacement with hydrazine, and cyclocondensation with orthoesters .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by fused heterocyclic rings, which can influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. For example, the crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, reveals that the fused rings are nearly coplanar, which may contribute to the stability of the molecule and its potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidinone derivatives can be influenced by the presence of substituents on the heterocyclic rings. For example, the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives involves a series of reactions including ring closure, nitration, chlorination, amination, hydrogenation, and diazotization, indicating a high degree of chemical versatility . The presence of functional groups such as thioethers, as in the compound of interest, can also participate in various chemical reactions, potentially leading to a wide array of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the rings can affect the compound's polarity, solubility, and overall physicochemical profile. The crystal packing of these compounds is often stabilized by weak intermolecular interactions such as hydrogen bonding and π-π interactions, which can also impact their solubility and crystallinity . The synthesis approach can also contribute to the green chemistry aspect of these compounds, as seen in the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which emphasizes step economy and reduced environmental impact .

Aplicaciones Científicas De Investigación

Preclinical Pharmacology and Pharmacokinetics

- CERC-301 , a compound with a triazolopyrimidine structure similar to the specified compound, has been studied for its selective antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). It demonstrated high-binding affinity specific to GluN2B, indicating potential applications in treating major depressive disorder based on receptor occupancy to guide dose selection in clinical trials. The study found it to be orally bioavailable with an acceptable safety profile in humans, highlighting its therapeutic potential in neuropsychiatric conditions (R. Garner et al., 2015).

Metabolism and Disposition Studies

- Ticagrelor , another compound related to the triazolopyrimidine class, was investigated for its absorption, distribution, metabolism, and excretion in healthy subjects. This study provided detailed insights into the pharmacokinetics of triazolopyrimidines, showing rapid absorption, the formation of active metabolites, and excretion patterns through both urine and feces. Such studies are crucial for understanding the safety and efficacy profiles of new drugs (R. Teng et al., 2010).

Toxicity and Safety Assessments

- Environmental Phenols and Parabens , while not directly related to the specified compound, represent a broad class of chemicals whose studies involve assessing exposure, toxicity, and metabolism in human populations. Research in this area provides a foundation for evaluating the safety profiles of various chemicals, including potential endocrine-disrupting effects, and can inform safety assessments for related compounds (A. Heffernan et al., 2015).

Pharmacological Applications

- GABA-Aalpha2/3 Receptor Agonists studies, such as those on indiplon, provide insights into the therapeutic potential of compounds targeting specific receptor subtypes for conditions like insomnia. Understanding the pharmacological effects, abuse potential, and cognitive impacts of these agents helps in designing safer and more effective therapeutic agents (L. Carter et al., 2007).

Propiedades

IUPAC Name |

8-[(4-ethylphenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4OS2/c1-2-15-3-5-16(6-4-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-7-9-18(24)10-8-17/h3-12H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGKHOKCEGEIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

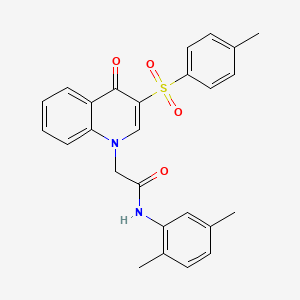

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

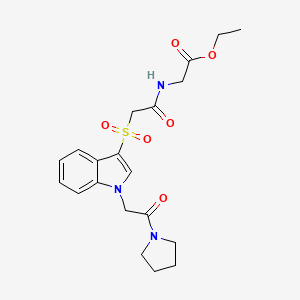

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

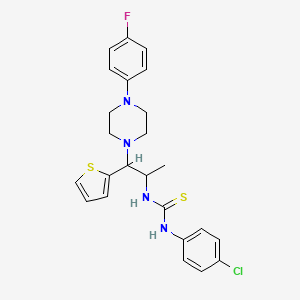

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)